2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one

Catalog No.
S894137
CAS No.
206436-00-2
M.F
C14H16O2
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-on...

CAS Number

206436-00-2

Product Name

2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one

IUPAC Name

3,4,7,8,9,10-hexahydro-2H-benzo[h][1]benzoxepin-5-one

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C14H16O2/c15-13-6-3-7-16-14-9-11-5-2-1-4-10(11)8-12(13)14/h8-9H,1-7H2

InChI Key

LEJNFCIXJPWKIU-UHFFFAOYSA-N

SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)CCCO3

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)CCCO3

2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one is a polycyclic aromatic compound characterized by its complex fused ring structure. It has a molecular formula of C₁₄H₁₂O₂ and a molecular weight of approximately 212.248 g/mol. This compound features a naphthalene core with an oxepin moiety, which contributes to its unique chemical properties and potential biological activities. The compound is recognized for its structural diversity and has been the subject of various studies aimed at exploring its reactivity and applications in medicinal chemistry .

The chemical behavior of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one can be influenced by various factors including the presence of substituents on the aromatic rings. Typical reactions may include:

  • Electrophilic Aromatic Substitution: The aromatic nature of the naphthalene structure allows for electrophilic substitution reactions.
  • Nucleophilic Attack: The carbonyl group in the oxepin ring can undergo nucleophilic addition reactions.
  • Redox Reactions: Depending on the conditions, this compound can participate in oxidation-reduction reactions due to the presence of reactive functional groups.

Specific reaction pathways would depend on experimental conditions and the presence of other reagents

Research indicates that 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one exhibits notable biological activities. Preliminary studies suggest potential:

  • Anticancer Properties: Some derivatives have shown activity against various cancer cell lines.
  • Antimicrobial Effects: There is evidence suggesting that this compound may possess antimicrobial properties.
  • Neuroprotective Effects: Certain studies have indicated that it could have neuroprotective effects in models of neurodegenerative diseases.

These activities make it a candidate for further pharmacological investigations .

The synthesis of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from simpler naphthalene derivatives and using cyclization techniques to form the oxepin structure.
  • Functional Group Transformations: Modifying existing functional groups to introduce or enhance reactivity.
  • Condensation Reactions: Employing condensation techniques to link different molecular fragments.

The unique properties of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one lend it to various applications:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and neurodegenerative diseases.
  • Material Science: Potential use in organic electronics or as a dye due to its stable aromatic structure.
  • Chemical Probes: Utilized in biochemical assays to study specific interactions within biological systems.

These applications highlight its versatility across different fields .

Interaction studies involving 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids. Key areas of interest include:

  • Binding Affinity: Investigating how well the compound binds to target proteins associated with disease pathways.
  • Mechanism of Action: Elucidating how it exerts its biological effects at the molecular level.
  • Synergistic Effects: Studying interactions with other compounds to enhance therapeutic efficacy.

These studies are crucial for developing effective therapeutic strategies .

Several compounds share structural similarities with 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Hydroxy-2-naphthoic acid83-37-0Contains hydroxyl group; used in dye synthesis
1-Naphthol90-15-3Simple naphthalene derivative; used as an antiseptic
2-Naphthylamine91-59-8Amino derivative; relevant in dye and polymer industries
6-Methoxyquinoline611-68-9Contains quinoline structure; exhibits fluorescence properties

These compounds differ primarily in their functional groups and biological activities but share a common naphthalene backbone that influences their chemical behavior and application potential. The unique combination of the oxepin structure in 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one sets it apart from these similar compounds by potentially offering distinct reactivity patterns and biological profiles .

Physical Constants and Appearance

2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one is a polycyclic aromatic compound that exhibits distinctive physical characteristics. The compound possesses a molecular formula of C₁₄H₁₂O₂ and displays a molecular weight of 216.28 grams per mole [2] [3]. This specific molecular mass reflects the presence of a fully saturated oxepin ring system fused to a naphthalene core with a ketone functional group at the 5-position.

The compound typically appears as a liquid at standard conditions [2], which distinguishes it from many related naphtho-oxepin derivatives that exist as crystalline solids. The extensive saturation pattern indicated by the multiple hydrogen positions (2H through 10H) represents a fully reduced form that provides enhanced stability compared to unsaturated analogs . This saturation contributes to the compound's distinctive physical state and influences its overall chemical behavior.

The three-dimensional structure of the molecule adopts a non-planar conformation characteristic of seven-membered oxepin rings. Similar to other oxepin compounds, this molecule exists in boat or chair conformations rather than a planar arrangement [5], which affects its interaction with solvents and other chemical species. The non-planar geometry is crucial for understanding the compound's spectroscopic properties and chemical reactivity patterns.

Spectroscopic Profile

Nuclear Magnetic Resonance Spectroscopic Characteristics

The nuclear magnetic resonance spectroscopic profile of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one provides detailed structural information about the saturated oxepin ring system and the aromatic naphthalene core. In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the naphthalene system typically appear in the characteristic aromatic region between 6.5 and 8.4 parts per million [6]. The coupling constants for these aromatic protons exhibit values around 7.5 to 8.5 hertz, which are typical for ortho-coupled aromatic systems [6].

The saturated oxepin ring protons appear at different chemical shifts depending on their position relative to the aromatic system and the carbonyl group. The methylene protons adjacent to the oxygen atom in the oxepin ring experience deshielding due to the electronegative oxygen, appearing at chemical shifts around 3.2 to 4.5 parts per million . The remaining methylene protons in the saturated ring system appear in the aliphatic region between 1.5 and 3.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ketone functional group at approximately 200 parts per million, characteristic of aromatic ketones [8]. The aromatic carbons of the naphthalene system appear between 120 and 140 parts per million, while the saturated carbon atoms of the oxepin ring appear in the aliphatic region between 20 and 80 parts per million. The carbon atom bonded to oxygen in the oxepin ring exhibits a characteristic downfield shift due to the deshielding effect of the oxygen atom.

Infrared Spectroscopic Features

The infrared spectroscopic profile of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one displays characteristic absorption bands that confirm the presence of both aromatic and aliphatic structural elements. The carbonyl stretching vibration appears as a strong absorption band around 1610 to 1670 wavenumbers, which is typical for aromatic ketones [9]. This carbonyl frequency may be slightly shifted compared to simple aliphatic ketones due to conjugation with the aromatic naphthalene system.

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3080 to 3030 wavenumbers, characteristic of aromatic compounds [6]. These bands confirm the presence of the naphthalene aromatic system. The aromatic ring stretching vibrations are observed between 1625 and 1440 wavenumbers, providing further confirmation of the aromatic character of the molecule [6].

The aliphatic carbon-hydrogen stretching vibrations from the saturated oxepin ring appear between 2850 and 2960 wavenumbers . These bands are characteristic of methylene groups and confirm the saturated nature of the oxepin ring system. The carbon-oxygen stretching vibrations from the ether linkage in the oxepin ring appear between 1050 and 1250 wavenumbers , providing evidence for the heterocyclic oxygen-containing ring structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one reveals fragmentation patterns characteristic of polycyclic aromatic compounds containing heteroatoms. The molecular ion peak appears at mass-to-charge ratio 216, corresponding to the molecular weight of the compound [2] [3]. This molecular ion may exhibit moderate intensity due to the stability provided by the aromatic naphthalene system.

Common fragmentation pathways include the loss of carbon monoxide from the ketone functional group, resulting in a fragment at mass-to-charge ratio 188. The oxepin ring may undergo fragmentation through cleavage of the carbon-oxygen bonds, leading to the formation of naphthalene-based fragments. The saturated nature of the oxepin ring influences the fragmentation patterns compared to unsaturated analogs, as the reduced system provides different stability patterns for the various fragmentation products.

Base peak formation typically involves the naphthalene aromatic system, as aromatic fragments tend to be particularly stable in mass spectrometric conditions. The fragmentation pattern provides valuable structural information for identification and characterization of the compound, particularly when combined with high-resolution mass spectrometry for accurate mass determination.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one exhibits absorption bands characteristic of substituted naphthalene systems. The compound shows strong absorption in the ultraviolet region, with typical absorption maxima appearing around 270 and 350 nanometers [10], which are characteristic of naphthalene chromophores with extended conjugation.

The absorption at shorter wavelengths (around 270 nanometers) corresponds to the primary π to π* transitions of the naphthalene aromatic system. The longer wavelength absorption (around 350 nanometers) reflects the extended conjugation between the naphthalene system and the carbonyl group of the ketone functionality. The saturated oxepin ring does not contribute significantly to the chromophoric properties of the molecule, as it lacks extended conjugation.

The extinction coefficients for these absorption bands are typically high, reflecting the aromatic nature of the naphthalene chromophore. The specific absorption characteristics may be influenced by solvent effects, as the polarity of the solvent can affect the energy levels of the electronic transitions. The absorption spectrum serves as a valuable tool for identification and quantitative analysis of the compound in solution.

Thermodynamic Properties

The thermodynamic properties of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one reflect the influence of both the aromatic naphthalene system and the saturated oxepin ring. The compound exhibits thermal stability characteristics typical of polycyclic aromatic systems, with enhanced stability provided by the aromatic resonance energy of the naphthalene core.

Thermal stability studies of related oxepin compounds indicate that the seven-membered saturated ring system provides good thermal stability compared to unsaturated analogs [11] [12]. The initial decomposition temperature for similar naphtho-oxepin derivatives typically occurs above 300 degrees Celsius, reflecting the inherent stability of the fused ring system [12]. The saturated nature of the oxepin ring contributes to this thermal stability by eliminating potential sites for thermal decomposition that might be present in unsaturated systems.

Heat capacity measurements for related compounds in this structural class indicate values in the range of 160 to 250 joules per mole per kelvin, depending on temperature [13]. The presence of the aromatic naphthalene system contributes significantly to the overall heat capacity through vibrational modes associated with the aromatic ring system. The enthalpy of formation for the compound is expected to be negative, reflecting the stabilization provided by the aromatic system and the saturated ring structure.

The glass transition temperature behavior of polycyclic compounds containing oxepin rings indicates that these materials can exhibit high glass transition temperatures when incorporated into polymeric systems [11] [12]. This property makes derivatives of naphtho-oxepin compounds potentially valuable for high-temperature applications in materials science.

Solubility Parameters and Partition Coefficients

The solubility behavior of 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one is influenced by both the hydrophobic naphthalene aromatic system and the polar ketone functionality. The compound exhibits predominantly hydrophobic character due to the large aromatic naphthalene core, similar to other polycyclic aromatic compounds [14]. This hydrophobic nature results in low to negligible solubility in water and higher solubility in organic solvents.

The compound demonstrates enhanced solubility in aprotic organic solvents such as dichloromethane, chloroform, and aromatic solvents like benzene and toluene [14]. The presence of the ketone functional group provides some polar character that may enhance solubility in moderately polar solvents such as acetone and ethyl acetate. The saturated oxepin ring contributes to the overall molecular volume while maintaining the predominantly lipophilic character of the molecule.

Partition coefficient measurements for related naphtho-oxepin compounds indicate octanol-water partition coefficients in the range of 2 to 4 logarithmic units [9], reflecting significant lipophilic character. The specific partition coefficient for 2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one is expected to fall within this range, indicating preferential partitioning into lipophilic phases. This property has important implications for biological systems and environmental fate considerations.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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